Psb 11 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

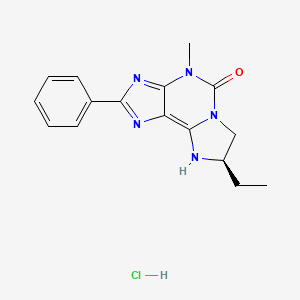

- PSB 11 盐酸盐是一种合成化合物,化学式为C₁₆H₁₈ClN₅O,分子量为331.8 Da。

- 它作为人腺苷 A₃ 受体 (A₃-R) 的竞争性拮抗剂,对该受体表现出强效和高度选择性的特征 .

- 此外,PSB 11 盐酸盐被报道为最有效的腺苷 A₁-R 拮抗剂 .

- 值得注意的是,它具有抗炎作用。

准备方法

- PSB 11 盐酸盐的合成路线涉及特定的反应条件。

- 不幸的是,详细的工业生产方法在公共领域并不广泛。

化学反应分析

- PSB 11 盐酸盐经历各种化学反应,包括氧化、还原和取代。

- 这些反应中使用的常见试剂和条件取决于具体情况,并且可能根据具体的合成途径而有所不同。

- 从这些反应中形成的主要产物没有明确记录。

科学研究应用

Pharmacological Research

Mechanism of Action

PSB 11 hydrochloride operates primarily as an antagonist at the hA3AR, exhibiting low affinity for other adenosine receptors. Its selectivity is notable, with Ki values of 2.3 nM for hA3AR and >10,000 nM for rat A3 receptors, indicating over 1000-fold selectivity against human A1 and A2A receptors (Ki values of 4.1 μM and 3.3 μM respectively) . This specificity makes it a valuable tool for studying the physiological roles of the hA3AR in various biological contexts.

Table 1: Binding Affinities of this compound

| Receptor Type | Ki Value (nM) | Selectivity Ratio |

|---|---|---|

| Human A3 Receptor | 2.3 | - |

| Rat A3 Receptor | >10,000 | >4,347 |

| Human A1 Receptor | 4,100 | >1,000 |

| Human A2A Receptor | 3,300 | >1,000 |

Applications in Disease Models

Cancer Research

Recent studies have indicated that antagonism of hA3AR may influence tumor growth and metastasis. For instance, this compound has been used to explore its effects on cancer cell proliferation and apoptosis in various models. The inverse agonist properties of PSB 11 have demonstrated potential in reducing tumor cell viability through modulation of signaling pathways associated with adenosine receptors .

Cardiovascular Studies

The role of adenosine receptors in cardiovascular physiology is well-documented. This compound has been utilized to investigate its effects on heart rate modulation and myocardial ischemia. Its selective antagonism allows researchers to dissect the specific contributions of hA3AR in these processes without interference from other adenosine receptors .

Case Studies

Case Study 1: In Vivo Effects on Tumor Growth

In a study examining the impact of PSB 11 on tumor growth in mice, researchers observed that treatment with this compound significantly inhibited tumor progression compared to control groups. The study utilized both histological analysis and imaging techniques to assess tumor size and cellular proliferation markers.

Case Study 2: Cardioprotective Effects

Another investigation focused on the cardioprotective effects of PSB 11 during induced myocardial ischemia in animal models. Results indicated that administration of this compound prior to ischemic events reduced infarct size and improved cardiac function post-recovery, highlighting its potential therapeutic use in cardiovascular diseases.

作用机制

- PSB 11 盐酸盐通过拮抗人 A₃-R 发挥作用。

- 参与这种拮抗作用的分子靶点和途径仍然是一个活跃的研究领域。

相似化合物的比较

- PSB 11 盐酸盐因其对人 A₃-R 的高选择性而脱颖而出。

- 类似的化合物包括其他腺苷受体拮抗剂,但 PSB 11 的效力和特异性使其脱颖而出。

生物活性

PSB 11 hydrochloride is a synthetic compound recognized for its biological activity as a potent and selective antagonist of the human adenosine A3 receptor. Its molecular formula is C16H18ClN5O with a molecular weight of 331.8 Da. This compound has garnered attention in pharmacological research due to its high affinity and selectivity for the A3 receptor, which plays a crucial role in various physiological processes.

Affinity and Selectivity

This compound exhibits a strong binding affinity for the human A3 receptor, characterized by an inhibition constant (Ki) of approximately 2.3 nM . This indicates a very tight interaction between the compound and the receptor, making it one of the most potent antagonists available for this target. In contrast, it shows significantly lower affinity for the rat A3 receptor (Ki > 10,000 nM), highlighting its species selectivity .

| Receptor Type | Ki Value (nM) |

|---|---|

| Human A3 | 2.3 |

| Rat A3 | >10,000 |

| Human A1 | 4,100 |

| Human A2A | 3,300 |

| Rat A1 | >10,000 |

| Rat A2A | >10,000 |

| Mouse A2B | >10,000 |

As an antagonist, this compound not only blocks the action of adenosine at the A3 receptor but also functions as an inverse agonist . This means that it can actively reduce the basal activity of the receptor even in the absence of adenosine, potentially leading to varied physiological effects . The inverse agonist property may have implications for conditions where modulation of receptor activity is beneficial.

Physiological Implications

The human adenosine A3 receptor is involved in numerous physiological processes, including:

- Cardiovascular regulation : Modulating heart rate and myocardial oxygen consumption.

- Neuroprotection : Influencing neuroinflammatory responses and neuronal survival.

- Immune response : Affecting cytokine release and immune cell activity.

Given these roles, this compound could be significant in therapeutic contexts related to cardiovascular diseases, neurodegenerative disorders, and immune modulation.

Study on Binding Characteristics

In a study conducted by Müller et al., this compound was evaluated using radioligand binding assays to determine its binding characteristics to human A3 receptors. The results confirmed its high specificity and low off-target effects compared to other adenosine receptors .

Potential Therapeutic Applications

Research has suggested that compounds like this compound may have therapeutic potential in treating conditions such as:

- Asthma : By modulating airway inflammation through adenosine signaling pathways.

- Cancer : Targeting tumor microenvironments where adenosine levels are elevated.

- Neurological disorders : Offering neuroprotective effects by antagonizing excessive adenosine signaling.

属性

CAS 编号 |

444717-56-0 |

|---|---|

分子式 |

C16H18ClN5O |

分子量 |

331.80 g/mol |

IUPAC 名称 |

(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |

InChI |

InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |

InChI 键 |

GXTWRDNRTCRTTO-RFVHGSKJSA-N |

SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |

手性 SMILES |

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |

规范 SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |

同义词 |

8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。